3-[(2-Chlorophenyl)methoxy]-2,2-dimethylpropanoic acid
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Overview
Description
3-[(2-Chlorophenyl)methoxy]-2,2-dimethylpropanoic acid is an organic compound characterized by the presence of a chlorophenyl group, a methoxy group, and a dimethylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenyl)methoxy]-2,2-dimethylpropanoic acid typically involves the reaction of 2-chlorobenzyl alcohol with 2,2-dimethylpropanoic acid under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ester linkage. The reaction conditions may include:
Temperature: Typically, the reaction is carried out at elevated temperatures to ensure complete conversion.
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide are commonly used.
Solvents: Organic solvents like toluene or dichloromethane are often employed to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorophenyl)methoxy]-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-[(2-Chlorophenyl)methoxy]-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)methoxy]-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenylacetic acid
- 3-Chlorophenylpropanoic acid
- 2-Methoxyphenylacetic acid
Uniqueness
3-[(2-Chlorophenyl)methoxy]-2,2-dimethylpropanoic acid is unique due to the presence of both a chlorophenyl and a methoxy group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H15ClO3 |
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Molecular Weight |
242.70 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methoxy]-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C12H15ClO3/c1-12(2,11(14)15)8-16-7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
MIXOIGNTHWCGMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1Cl)C(=O)O |
Origin of Product |
United States |
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